2-Picenecarboxylic acid, also known as picolinic acid, is an organic compound with the molecular formula CHNO. It is a derivative of pyridine with a carboxylic acid group located at the 2-position. This compound is classified as a pyridinecarboxylic acid and is recognized for its various biological and chemical properties. Picolinic acid has garnered attention for its role in biological systems, particularly in metal ion chelation and as a metabolite of tryptophan.
Picolinic acid can be synthesized through several methods:
The synthetic routes are characterized by their efficiency and yield, with the hydrolysis method being particularly notable for its simplicity and high yield.
Picolinic acid has a distinct molecular structure characterized by a pyridine ring with a carboxylic acid substituent at the second carbon. The structural formula can be represented as follows:
The compound appears as a white solid and is soluble in water, which facilitates its applications in various biological systems .
Picolinic acid participates in several significant chemical reactions:
Picolinic acid's mechanism primarily revolves around its ability to chelate metal ions. It acts as a bidentate ligand, coordinating through both the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylic group. This chelation enhances the bioavailability of essential metal ions in biological systems and facilitates their transport across cellular membranes.
Picolinic acid has several scientific applications:
2-Pyridinecarboxylic acid, systematically named pyridine-2-carboxylic acid and commonly known as picolinic acid, is an α-position carboxylic acid derivative of pyridine with the molecular formula C₆H₅NO₂ (CAS 98-98-6) [4] [8]. It exists as a white crystalline solid with a melting point of 136–138°C and limited water solubility (0.41 g/100 mL) [2] [4]. This compound is distinguished from its isomeric counterparts by the specific attachment of the carboxylic acid group at the 2-position relative to the ring nitrogen:
Table 1: Isomeric Pyridinecarboxylic Acids
Compound Name | Systematic Name | Substitution Pattern | Key Distinguishing Properties |
---|---|---|---|
Picolinic acid | 2-Pyridinecarboxylic acid | Ortho to nitrogen | Bidentate chelation capability, biological metabolite |
Nicotinic acid | 3-Pyridinecarboxylic acid | Meta to nitrogen | Vitamin B3 activity, vasodilatory effects |
Isonicotinic acid | 4-Pyridinecarboxylic acid | Para to nitrogen | Linear hydrogen bonding, tuberculosis drug precursor |
The ortho positioning of the carboxyl group relative to the nitrogen in picolinic acid enables unique physicochemical behaviors, including bidentate chelation of metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) through both the nitrogen atom and a carboxylate oxygen, forming stable five-membered rings [2] [7]. This structural feature underpins its biological significance and synthetic utility.
The investigation of picolinic acid began with its isolation and synthesis in the late 19th century. Initial laboratory-scale synthesis relied on the oxidation of 2-methylpyridine (2-picoline) using potassium permanganate, a method that remains pedagogically relevant [2] [3]. Industrial production later shifted toward ammoxidation of 2-picoline followed by nitrile hydrolysis, a scalable process yielding high-purity material:
Table 2: Evolution of Picolinic Acid Research
Era | Key Developments | Significance |
---|---|---|
Pre-1950s | Isolation from natural sources; basic oxidative synthesis | Established structural identity and basic chemical behavior |
1950s–1980s | Discovery as tryptophan metabolite; metal chelation studies | Elucidation of biological roles in zinc transport and immune function |
1990s–2010s | Synthetic methodology refinement (e.g., catalytic ammoxidation) | Enabled industrial-scale production for pharmaceutical applications |
2010s–Present | Application in enzyme inhibitor design; metallodrug development (e.g., Ru, Pt complexes) | Emergence as scaffold for targeted therapies and diagnostic agents |
The late 20th century marked a pivotal shift with the recognition of picolinic acid as a catabolite of tryptophan via the kynurenine pathway [2] [8]. This biological role stimulated research into its immunomodulatory and neuroprotective effects. Contemporary research (2013–2023) focuses on its integration into enzyme inhibitors, with pharmaceutical patents from Bayer, Novartis, and Bristol-Myers Squibb highlighting derivatives with nanomolar potency against therapeutic targets [1] [5].
Pyridine stands as the second most prevalent nitrogen heterocycle in FDA-approved drugs, present in 14% of all small-molecule therapeutics [1] [5]. Within this landscape, 2-pyridinecarboxylic acid derivatives exhibit exceptional versatility due to three synergistic structural features:
Analysis of FDA-approved drugs (2013–2023) reveals that disubstituted pyridines dominate (52%), with position 2 being the most frequent substitution site [1] [5]. Representative drugs include:
In enzyme inhibitor design, the scaffold’s metal-coordinating capability disrupts metalloenzyme function. For example, Ru(II)-picolinate complexes exhibit pro-apoptotic activity by binding zinc finger domains, while Pt(II) complexes leverage picolinic acid as a leaving group to enhance DNA cross-linking [7]. The scaffold’s presence in natural products like pyridomycin (anti-tubercular) and streptonigrin (anticancer) further validates its pharmacophoric value [1].
Table 3: Therapeutic Applications of Pyridinecarboxylic Acid Derivatives
Therapeutic Area | Compound Examples | Biological Target/Activity | Isomer Utilized |
---|---|---|---|
Oncology | Regorafenib, Sorafenib | VEGFR/PDGFR kinase inhibition | Picolinic acid derivatives |
Infectious Diseases | Isoniazid, Pyridomycin | Enoyl-ACP reductase inhibition (Mycobacterium tuberculosis) | Isonicotinic acid |
Neurology | Lasmiditan, Ubrogepant | 5-HT₁F receptor antagonism; CGRP receptor blockade | Picolinic acid derivatives |
Metabolic Disorders | Nicotinamide | NAD⁺ precursor; pellagra treatment | Nicotinic acid |
The ongoing exploration of this scaffold is evidenced by over 120 patents filed between 2013–2023 covering novel enzyme inhibitors for diseases ranging from viral infections (HIV-1 protease) to neurodegenerative disorders, underscoring its enduring impact on medicinal chemistry [1] [5].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2